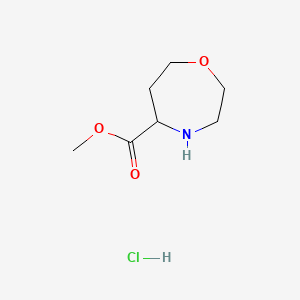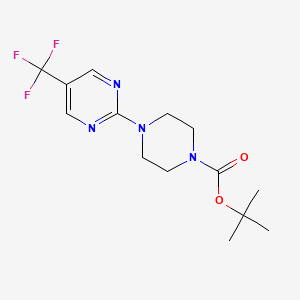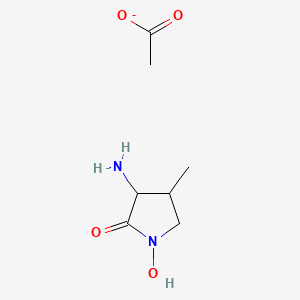
(2R)-2-Phenylpropan-1-isothiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-Phenylpropan-1-isothiocyanate is an organic compound characterized by the presence of an isothiocyanate group attached to a phenyl ring and a chiral center at the second carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Phenylpropan-1-isothiocyanate typically involves the reaction of (2R)-2-Phenylpropan-1-amine with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate group. The general reaction scheme is as follows:
[ \text{(2R)-2-Phenylpropan-1-amine} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
化学反应分析
Types of Reactions
(2R)-2-Phenylpropan-1-isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles, leading to the formation of thiourea derivatives.
Addition Reactions: The compound can participate in addition reactions with amines, alcohols, and other nucleophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Catalysts: In some cases, catalysts such as bases or acids may be used to facilitate the reaction.
Major Products
The major products formed from these reactions include thiourea derivatives, ureas, and other substituted compounds, depending on the nature of the nucleophile and reaction conditions.
科学研究应用
(2R)-2-Phenylpropan-1-isothiocyanate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various thiourea and urea derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
属性
分子式 |
C10H11NS |
|---|---|
分子量 |
177.27 g/mol |
IUPAC 名称 |
[(2R)-1-isothiocyanatopropan-2-yl]benzene |
InChI |
InChI=1S/C10H11NS/c1-9(7-11-8-12)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3/t9-/m0/s1 |
InChI 键 |
FGESWFIKOLPCKC-VIFPVBQESA-N |
手性 SMILES |
C[C@@H](CN=C=S)C1=CC=CC=C1 |
规范 SMILES |
CC(CN=C=S)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Methyl-2,6-diazabicyclo[3.2.0]heptane;bis(2,2,2-trifluoroacetic acid)](/img/structure/B13911227.png)






![(R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine](/img/structure/B13911259.png)



![4-Methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenol](/img/structure/B13911282.png)
![2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane](/img/structure/B13911284.png)
